Teprotide

Cardiovascular pharmacology Renin-angiotensin system Kinin-kallikrein system

Procure Teprotide (SQ-20881), the original nonapeptide ACE inhibitor, for precise validation of foundational RAS/kallikrein-kinin literature. Its distinct conformational impact on ACE and lack of antioxidant activity are critical for accurate mechanistic studies. Indiscriminate substitution with modern ACE inhibitors is scientifically unsound; this specific compound is essential.

Molecular Formula C53H76N14O12
Molecular Weight 1101.3 g/mol
CAS No. 35115-60-7
Cat. No. B1582845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeprotide
CAS35115-60-7
SynonymsBPP-9a
Bradykinin Potentiating Peptide 9a
Bradykinin-Potentiating Peptide 9a
Enzyme Inhibitor, Nonapeptide-Converting
Nonapeptide Converting Enzyme Inhibitor
Nonapeptide-Converting Enzyme Inhibitor
Peptide 9a, Bradykinin-Potentiating
SQ-20881
Teprotide
Molecular FormulaC53H76N14O12
Molecular Weight1101.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7
InChIInChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1
InChIKeyUUUHXMGGBIUAPW-CSCXCSGISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teprotide (CAS 35115-60-7): Foundational ACE Inhibitor Peptide for Hypertension Research and Drug Development Studies


Teprotide, also known as BPP 9a or SQ-20881, is a synthetic nonapeptide (Pyr-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro) originally derived from the venom of the Brazilian pit viper, Bothrops jararaca [1][2]. As a first-generation angiotensin-converting enzyme (ACE) inhibitor, it competitively inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and potentiates the vasodilatory effects of bradykinin [3]. Its discovery and characterization as the first clinically tested ACE inhibitor [4] laid the essential groundwork for the rational design and development of the orally active ACE inhibitor drug class, including captopril and enalapril [5].

Teprotide vs. Captopril and Enalapril: Why Peptide vs. Small-Molecule ACE Inhibitors Are Not Interchangeable in Research


Substituting Teprotide with generic, small-molecule ACE inhibitors like captopril or enalapril for research purposes is not scientifically valid due to fundamental differences in their molecular structure, target interaction, and downstream effects. Teprotide is a nonapeptide that lacks oral bioavailability and requires parenteral administration [1][2], whereas captopril and enalapril were specifically engineered for oral activity and extended half-life [3]. Crucially, even when both are administered parenterally, studies show distinct mechanistic outcomes. For instance, in hypertensive patients, Teprotide significantly elevates plasma kinins, an effect not observed with captopril, indicating divergent downstream signaling pathways beyond simple ACE inhibition [4]. The quantitative evidence below confirms that in-class substitution fails to replicate the unique biological profile of Teprotide, leading to confounding variables and invalid experimental comparisons.

Quantifiable Differentiators: Head-to-Head Comparative Data for Teprotide (CAS 35115-60-7) vs. Key Analogs


Divergent Effects on Plasma Kinins: A Direct Clinical Comparison of Teprotide vs. Captopril in Hypertensive Patients

In a direct head-to-head clinical trial, Teprotide (SQ 20,881) and Captopril (SQ 14,225) were compared in patients with normal renin essential hypertension on a 10 mEq sodium diet. While both compounds reduced blood pressure and angiotensin II levels, a critical mechanistic difference was observed. Teprotide induced a significant increase in plasma kinins (+2.0 +/- 0.9 ng/ml, p < 0.01), a response that was completely absent in patients receiving Captopril (0.0 +/- 0.1 ng/ml, ns). This confirms that Teprotide's hypotensive mechanism involves a distinct bradykinin-potentiating component not replicated by Captopril [1].

Cardiovascular pharmacology Renin-angiotensin system Kinin-kallikrein system

Vastly Superior Plasma Stability: Teprotide Outperforms the More Potent but Short-Acting Pentapeptide BPP 5a

While the pentapeptide BPP 5a (also from Bothrops jararaca venom) is a more potent ACE inhibitor in vitro (Ki = 400 nM ), its utility in vivo is severely limited by rapid enzymatic degradation. In contrast, the nonapeptide structure of Teprotide confers significantly greater stability in blood. A review of the drug design history highlights that Teprotide's enhanced stability in circulation made it a more viable, albeit non-oral, drug candidate compared to the easily degraded BPP 5a [1].

Peptide stability Pharmacokinetics In vivo pharmacology

Lack of Free Radical Scavenging Activity: A Clear Distinction from Thiol-Containing ACE Inhibitors

An in vitro study compared the ability of several ACE inhibitors to suppress free radical formation. The thiol-containing inhibitors captopril, its stereoisomer SQ 14,534, and zofenopril demonstrated potent inhibition of superoxide-mediated autooxidation of epinephrine, with IC50 values of 8-10 µM. In contrast, Teprotide, along with enalaprilat, which both lack a sulfhydryl group, showed no such activity, with IC50 values >1000 µM. This clearly establishes that Teprotide does not possess inherent free radical scavenging properties, a potentially confounding activity present in other ACE inhibitors like captopril [1][2].

Oxidative stress Free radical scavenging Comparative pharmacology

Potent ACE Inhibition: Teprotide's IC50 Value Establishes Its Benchmark Potency

While Teprotide has been surpassed in potency by later-generation drugs, its inhibitory activity against ACE is well-defined and serves as a key benchmark. BindingDB reports an IC50 value of 2.20 nM for Teprotide against ACE [1]. This data point is essential for understanding the structure-activity relationship (SAR) of early ACE inhibitors and for using Teprotide as a reference compound in novel ACE inhibitor discovery programs. For comparison, later drugs like enalaprilat (IC50 = 1.94 nM) and imidapril (IC50 = 2.6 nM) demonstrate comparable or slightly improved potency, underscoring Teprotide's role as a potent, prototypical peptide inhibitor .

Enzyme inhibition ACE assay Structure-activity relationship

Ideal Scientific Use Cases for Procuring Teprotide Based on Its Unique Evidence Profile


Mechanistic Studies of the Kallikrein-Kinin System (KKS)

Teprotide is uniquely suited for research focused on the bradykinin-potentiating arm of the renin-angiotensin-aldosterone system (RAAS). As demonstrated in clinical trials, its ability to significantly elevate plasma kinin levels is a specific and quantifiable effect not shared by small-molecule alternatives like captopril [1]. Researchers investigating the kinin-dependent pathways in cardiovascular health, inflammation, or vascular permeability should procure Teprotide to ensure the necessary biological activity is present in their model system.

In Vivo Studies Requiring a Stable, Injectable ACE Inhibiting Peptide

For in vivo animal models where oral dosing is not feasible or where a peptide-based inhibitor is required to study ACE inhibition without small-molecule off-target effects, Teprotide is the optimal choice. Its enhanced plasma stability over shorter BPPs like BPP 5a [2] makes it a reliable tool for acute or sub-chronic parenteral studies. This is particularly valuable in models of hypertension, heart failure, and renal function, where sustained ACE inhibition is required to observe physiological changes [3].

Oxidative Stress Research Where Thiol-Containing ACE Inhibitors Are Confounding

In experiments designed to measure oxidative stress or free radical damage, the use of thiol-containing ACE inhibitors like captopril is contraindicated due to their potent, direct antioxidant effects (IC50 ~ 8-10 µM) [4]. Teprotide, which lacks this property (IC50 > 1000 µM), provides a clean pharmacological tool to inhibit ACE without introducing confounding antioxidant variables. This allows for unambiguous interpretation of the role of the RAAS in oxidative injury models.

Calibrated Positive Control for ACE Inhibition Assays

Teprotide's well-characterized IC50 value of 2.20 nM against ACE makes it an ideal reference standard and positive control in high-throughput screening (HTS) and other enzymatic assays [5]. It can be used to validate assay performance, normalize inter-experimental variability, and benchmark the potency of novel ACE inhibitor candidates. Its established status as the first clinically tested ACE inhibitor [6] provides historical context and a robust scientific rationale for its inclusion as a control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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